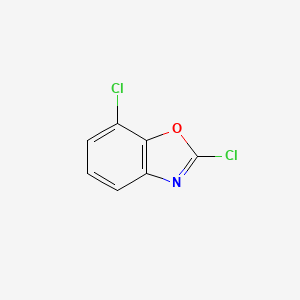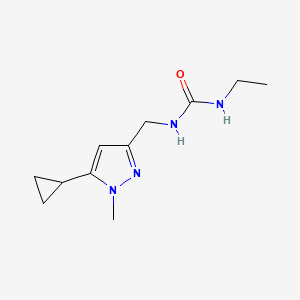
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-one” is a compound that has a molecular weight of 164.21. It is a liquid at room temperature and has a purity of 95%. It is stored at 4 degrees Celsius . Another similar compound is “(5-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-3-YL)METHANOL” which has a molecular weight of 152.2 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-one” is provided, which can be used to generate its molecular structure . Similarly, the InChI code for “(5-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-3-YL)METHANOL” is also available .
Physical and Chemical Properties Analysis
“(5-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-3-YL)METHANOL” is a solid at room temperature .
Applications De Recherche Scientifique
Heterocyclic Synthesis and Structural Diversity
Research into compounds similar to "1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea" often explores their synthesis and potential as scaffolds in heterocyclic chemistry. For instance, studies have demonstrated various synthetic pathways leading to pyrazole derivatives, showcasing their versatility in creating complex heterocyclic structures. These synthetic routes have led to novel compounds with potential applications in material science and as intermediates in pharmaceutical synthesis. The structural analysis of these compounds, including X-ray diffraction studies, aids in understanding their chemical behavior and potential reactivity (Viveka et al., 2016; Cheng et al., 2017).
Cycloaddition Reactions
Cycloaddition reactions involving pyrazole derivatives have been extensively studied, highlighting their ability to form various cyclopropane products and contributing to the field of organic synthesis. These reactions are crucial for constructing cyclic compounds, which are of significant interest due to their presence in numerous biologically active molecules. The research provides insight into the mechanisms and outcomes of these reactions, offering pathways to synthesize complex molecules for further study and application (Atherton & Fields, 1968; Gladow et al., 2014).
Antimicrobial and Anticancer Properties
The study of pyrazole derivatives extends into evaluating their biological activities, including antimicrobial and anticancer properties. Novel compounds synthesized from ethyl pyrazole-carboxylate derivatives have shown promising results against various bacterial strains and cancer cell lines. These findings suggest potential pharmaceutical applications for compounds structurally related to "this compound", indicating their significance in the development of new therapeutic agents (Azab et al., 2013; Hafez et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-ethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-12-11(16)13-7-9-6-10(8-4-5-8)15(2)14-9/h6,8H,3-5,7H2,1-2H3,(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJXTIOKRBWCRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN(C(=C1)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2371313.png)

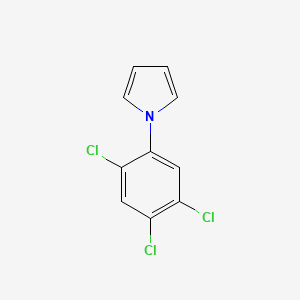

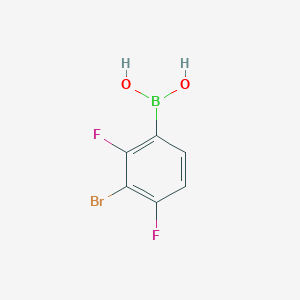



![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)
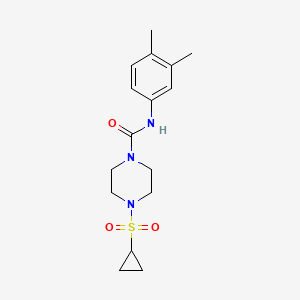

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2371329.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2371331.png)
